molecular formula C7H8N2O B1437662 2-(Aminomethyl)-3-pyridinecarboxaldehyde CAS No. 887580-08-7

2-(Aminomethyl)-3-pyridinecarboxaldehyde

Cat. No.: B1437662
CAS No.: 887580-08-7
M. Wt: 136.15 g/mol
InChI Key: OHXBJEGARIYNDB-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-3-pyridinecarboxaldehyde is an organic compound that features a pyridine ring substituted with an aminomethyl group at the 2-position and a formyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-3-pyridinecarboxaldehyde can be achieved through several methods. One common approach involves the reaction of 2-(aminomethyl)pyridine with a suitable formylating agent under controlled conditions. For instance, the reaction can be carried out using formic acid and formaldehyde in the presence of a catalyst to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-3-pyridinecarboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Aminomethyl)-3-pyridinecarboxaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-3-pyridinecarboxaldehyde involves its interaction with various molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The formyl group can undergo chemical transformations that modulate the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Aminomethyl)-3-pyridinecarboxaldehyde is unique due to the presence of both the aminomethyl and formyl groups on the pyridine ring. This dual functionality allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound in various applications .

Properties

IUPAC Name

2-(aminomethyl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c8-4-7-6(5-10)2-1-3-9-7/h1-3,5H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHXBJEGARIYNDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CN)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652152
Record name 2-(Aminomethyl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887580-08-7
Record name 2-(Aminomethyl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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